molecular formula C9H8ClFO3 B1407450 2-Fluoro-3,6-dimethoxybenzoyl chloride CAS No. 1352306-36-5

2-Fluoro-3,6-dimethoxybenzoyl chloride

Cat. No. B1407450
CAS RN: 1352306-36-5
M. Wt: 218.61 g/mol
InChI Key: MEVJHBRTVZESCT-UHFFFAOYSA-N
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Description

2-Fluoro-3,6-dimethoxybenzoyl chloride is a chemical compound with the molecular formula C9H8ClFO3 . It is related to 2,6-Dimethoxybenzoyl Chloride, which is used in the derivatives of 6-aminopenicillanic acid .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3,6-dimethoxybenzoyl chloride consists of a benzoyl chloride core with two methoxy groups and one fluoro group attached . The exact 3D structure can be determined using techniques like NMR, HPLC, LC-MS, UPLC & more .


Physical And Chemical Properties Analysis

2-Fluoro-3,6-dimethoxybenzoyl chloride has a molecular weight of 218.61 . More specific physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

Molecular Structure Analysis

2-Fluoro-3,6-dimethoxybenzoyl chloride's molecular structure and conformational behaviors have been subjects of investigation. Studies utilized gas electron diffraction and normal coordinate analysis, assisted by quantum chemical calculations, to delve into the molecular structures and conformational compositions of related compounds like 2-fluorobenzoyl chloride. Such research has revealed insights into the stability and behavior of these compounds in various phases and conditions, contributing to the broader understanding of ortho-halogenated benzoic acid derivatives (Johansen, Dahl, & Hagen, 2013).

Reactivity and Chemical Behavior

The reactivity and mechanism of solvolysis of compounds closely related to 2-fluoro-3,6-dimethoxybenzoyl chloride have been extensively studied. For instance, the ortho effect of chloro substituents in 2,6-dichlorobenzoyl chloride was analyzed, revealing mechanisms of attack on the acyl carbon and contributing to the understanding of the solvolysis mechanisms in different solvents. These studies offer insights into the electronic and steric influences on reactivity and can be relevant to understanding the behaviors of similar compounds like 2-fluoro-3,6-dimethoxybenzoyl chloride (Park & Kevill, 2012).

Synthesis and Applications in Imaging

Research has been conducted on the synthesis of novel fluorine-substituted compounds for potential applications in medical imaging, such as positron emission tomography (PET). For example, fluorinated 2-arylbenzothiazoles, which have been explored for their antitumor properties, could be labeled with carbon-11, a radioactive isotope, to serve as novel probes for PET imaging. The synthesis and structural analysis of these compounds contribute to the development of new diagnostic tools and therapeutic agents (Wang et al., 2006).

Novel Synthesis Methods

Innovative methods for the synthesis of various fluoro-substituted compounds have been explored. For instance, Fries rearrangement has been utilized for the scalable synthesis of key building blocks like 3-fluoro-4-methoxybenzoyl chloride. These methods highlight the versatility and potential of fluoro-substituted compounds in synthetic chemistry, paving the way for the development of new materials and pharmaceuticals (Yerande et al., 2014).

Safety and Hazards

2-Fluoro-3,6-dimethoxybenzoyl chloride may cause an allergic skin reaction and serious eye irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-fluoro-3,6-dimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-13-5-3-4-6(14-2)8(11)7(5)9(10)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVJHBRTVZESCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283201
Record name 2-Fluoro-3,6-dimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3,6-dimethoxybenzoyl chloride

CAS RN

1352306-36-5
Record name 2-Fluoro-3,6-dimethoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352306-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3,6-dimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-fluoro-3,6-dimethoxybenzoic acid (4.8 g, 24 mmol) in anhydrous dichloromethane (75 mL) at 0° C., SOCl2 (14.2 g, 120 mmol) was slowly added followed by DMF (0.1 mL). The resulting mixture was stirred at room temperature for 2 h and concentrated in vacuo to give 2-fluoro-3,6-dimethoxybenzoyl chloride (5.2 g). To a solution of ethyl 2-(3-methoxyphenyl)acetate (4.7 g, 24 mmol) in anhydrous THF (40 mL) at −78° C., LiHMDS (1.0 M in THF, 36 mL) was added dropwise. The resulting solution was stirred at −78° C. for 30 min and a solution of 2-fluoro-3,6-dimethoxybenzoyl chloride (5.2 g, 24 mmol) in anhydrous THF (60 ml) was added dropwise. The reaction mixture was stirred for additional 2 h at −78° C. and quenched with saturated NH4Cl. The mixture was extracted with ethyl acetate (3×200 mL). The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure to afford the title compound (7.8 g).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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